

11-O-Methylpseurotin A: A Technical Overview of Biological Activity

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15586055

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Abstract

11-O-Methylpseurotin A, a fungal metabolite, has emerged as a molecule of interest due to its selective biological activity. This technical guide provides a comprehensive overview of the current understanding of its primary biological effects, drawing on available data and comparative analysis with structurally related compounds. The document details its known mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Introduction

11-O-Methylpseurotin A is a natural product of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin.^[1] Its unique chemical structure has prompted investigations into its biological effects. The primary reported activity of **11-O-Methylpseurotin A** is its selective inhibition of a *Saccharomyces cerevisiae* strain with a deletion of the HOF1 gene.^{[2][3]} This suggests a potential mechanism of action related to cell cycle control and cytokinesis.^{[2][3]} While extensive in vivo efficacy data for **11-O-Methylpseurotin A** is limited, studies on related pseurotin analogs, such as Pseurotin A and D, have revealed broader activities, including anti-inflammatory and anti-cancer properties, through the modulation of key signaling pathways like JAK/STAT and NF-κB. This guide synthesizes the current knowledge on **11-O-Methylpseurotin A** and provides a framework for its further investigation.

Quantitative Data

Quantitative data for the biological activity of **11-O-Methylpseurotin A** is not extensively available in the public domain. However, data for related compounds and a qualitative description of its primary activity are summarized below.

Compound	Assay	Organism/Cell Line	Activity	Reference
11-O-Methylpseurotin A	Antiseizure Activity	Larval Zebrafish (PTZ-induced seizures)	Inactive	[2]
11-O-Methylpseurotin A	Selective Inhibition	Saccharomyces cerevisiae (hof1Δ strain)	Selectively inhibits growth	[2][3]
Pseurotin A	Osteoporosis Model	Ovariectomized (OVX) Mouse	Prevented bone loss and reduced osteoclasts	[2]
Pseurotin A	Hepatocellular Carcinoma Model	Rat	Exerted an anti-hepatocarcinogenic effect	[2]
Pseurotin D	Edema Model	Mouse (Ovalbumin-induced footpad edema)	Decreased paw swelling and pro-inflammatory cytokine production	[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for the specific investigation of **11-O-Methylpseurotin A**.

Yeast Growth Inhibition Assay (Halo Assay)

This protocol is designed to assess the selective growth inhibition of a *Saccharomyces cerevisiae* hof1Δ mutant strain by **11-O-Methylpseurotin A**.

Materials:

- Wild-type *Saccharomyces cerevisiae* strain
- *Saccharomyces cerevisiae* hof1Δ mutant strain
- Yeast extract Peptone Dextrose (YPD) agar plates
- Sterile filter paper discs
- **11-O-Methylpseurotin A** solution of known concentration
- Vehicle control (e.g., DMSO)
- Incubator (30°C)

Procedure:

- **Yeast Strain Preparation:** Prepare a lawn of the wild-type and hof1Δ yeast strains by evenly spreading a liquid culture onto separate YPD agar plates.
- **Compound Application:** Impregnate sterile filter paper discs with a known amount of **11-O-Methylpseurotin A** solution. Prepare a vehicle control disc with the solvent used to dissolve the compound.
- **Disc Placement:** Carefully place the compound-impregnated and vehicle control discs onto the surface of the yeast lawns.
- **Incubation:** Incubate the plates at 30°C for 24-48 hours, or until sufficient yeast growth is observed.
- **Zone of Inhibition Measurement:** Observe the plates for a clear zone around the discs, indicating growth inhibition. Measure the diameter of the zone of inhibition. A larger zone of inhibition on the hof1Δ plate compared to the wild-type plate indicates selective activity.

MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effects of **11-O-Methylpseurotin A** on a chosen cell line (e.g., mammalian cancer cells or normal cell lines).

Materials:

- Target cell line
- Complete cell culture medium
- 96-well plates
- **11-O-Methylpseurotin A**
- Vehicle control (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the target cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of **11-O-Methylpseurotin A**. Include wells with vehicle control and untreated cells.
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

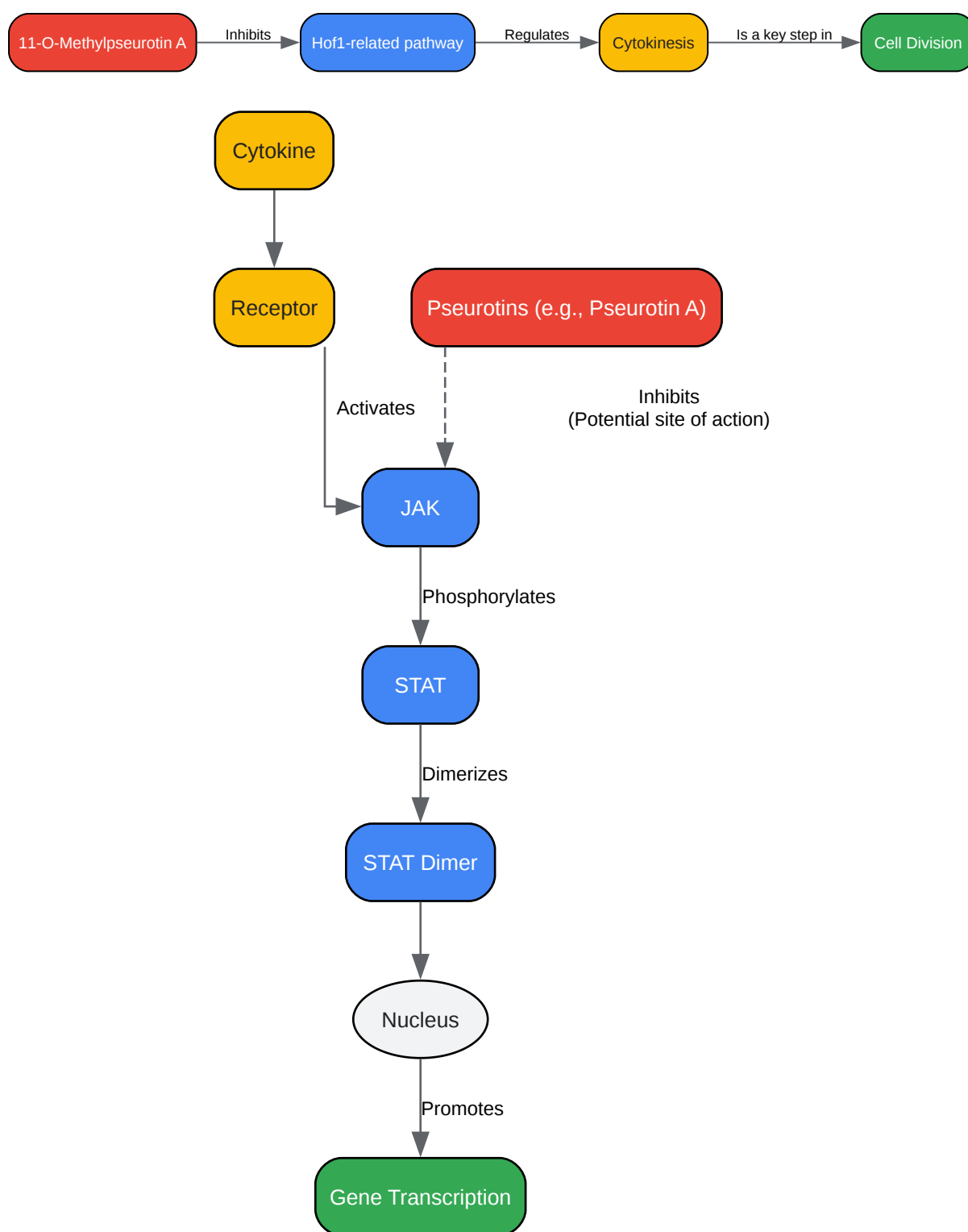
- **Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

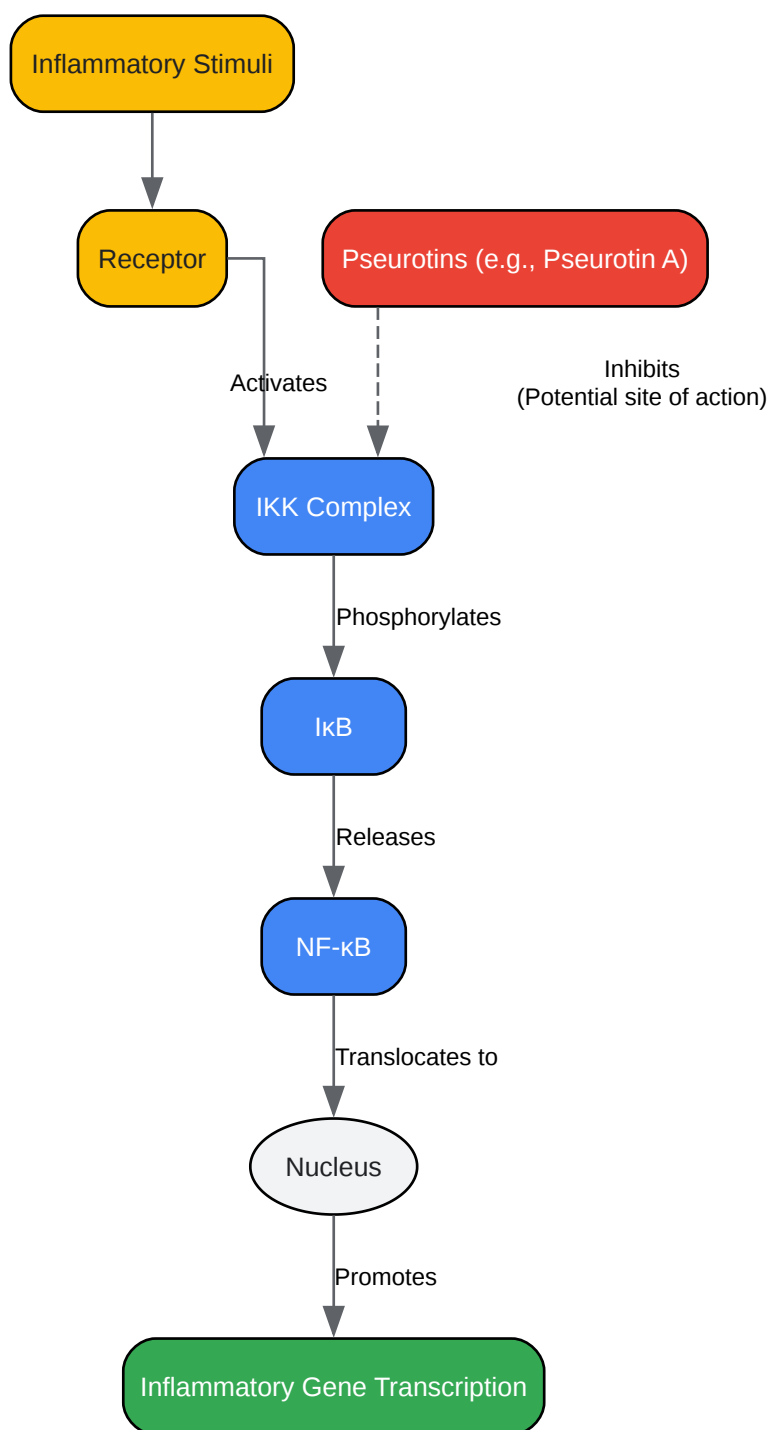
Signaling Pathways and Mechanisms of Action

The known and potential signaling pathways affected by **11-O-Methylpseurotin A** are visualized below.

Proposed Mechanism of Action in *Saccharomyces cerevisiae*

The selective inhibition of the *hof1Δ* strain suggests that **11-O-Methylpseurotin A**'s mechanism of action is linked to the function of the Hof1 protein, which is involved in cytokinesis.





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